molecular formula C12H19N5O3 B6945882 N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)-2H-triazole-4-carboxamide

N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)-2H-triazole-4-carboxamide

Cat. No.: B6945882
M. Wt: 281.31 g/mol
InChI Key: SQJVPTFUXDSWDX-UHFFFAOYSA-N
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Description

N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)-2H-triazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a morpholine ring, a triazole ring, and a carboxamide group, making it a versatile molecule in various chemical and biological studies.

Properties

IUPAC Name

N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-8(2)10(12(19)17-3-5-20-6-4-17)14-11(18)9-7-13-16-15-9/h7-8,10H,3-6H2,1-2H3,(H,14,18)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJVPTFUXDSWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCOCC1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)-2H-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-methyl-1-morpholin-4-yl-1-oxobutan-2-amine. This can be achieved through the reaction of 3-methyl-1-oxobutan-2-amine with morpholine under controlled conditions.

    Cyclization: The intermediate is then subjected to cyclization with a triazole precursor, such as 2H-triazole-4-carboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)-2H-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)-2H-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)-2H-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)-2H-triazole-4-carboxamide: shares structural similarities with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring enhances solubility and bioavailability, while the triazole ring contributes to its stability and reactivity.

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